

Application Notes and Protocols for (R)-DTB-SpiroPAP Catalyzed Reactions

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Compound of Interest

Compound Name: (R)-DTB-SpiroPAP

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These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric hydrogenation reactions catalyzed by the iridium complex of the **(R)-DTB-SpiroPAP** ligand. **(R)-DTB-SpiroPAP**, a chiral spiro pyridine-aminophosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and β -ketoesters, making it a valuable tool in the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry.

Introduction

The iridium catalyst bearing the **(R)-DTB-SpiroPAP** ligand is a highly stable and active catalyst for asymmetric hydrogenation.^[1] It is particularly effective for the reduction of prochiral ketones and β -ketoesters to their corresponding chiral alcohols with excellent enantioselectivity and high turnover numbers (TONs).^[1] The catalyst is prepared from the reaction of $[\text{Ir}(\text{COD})\text{Cl}]_2$ and the **(R)-DTB-SpiroPAP** ligand and can be used directly without further purification.^[2]

Substrate Scope

The Ir-**(R)-DTB-SpiroPAP** catalyst has been successfully applied to the asymmetric hydrogenation of a wide variety of substrates. The following tables summarize the quantitative data for the hydrogenation of various ketones and β -ketoesters.

Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones

Substrate (Ar-CO-R)	Ar	R	S/C Ratio	Yield (%)	ee (%)
Acetophenone	Phenyl	Methyl	1,000,000	100	98
2-Acetylnaphthalene	2-Naphthyl	Methyl	5,000	>99	99
1-Indanone	-	-	5,000	>99	99
1-Tetralone	-	-	5,000	>99	99
2-Propionynaphthalene	2-Naphthyl	Ethyl	5,000	>99	99
2-Acetylthiophene	2-Thienyl	Methyl	5,000	>99	97
2-Acetylfuran	2-Furyl	Methyl	5,000	>99	96

Table 2: Asymmetric Hydrogenation of β -Aryl- β -Ketoesters

Substrate (Ar-CO-CH ₂ -COOR)	Ar	R	S/C Ratio	Yield (%)	ee (%)
Ethyl benzoylacetate	Phenyl	Ethyl	1,000	98	98
Ethyl 2-naphthoylacetate	2-Naphthyl	Ethyl	1,000	97	99.8
Ethyl 4-methoxybenzoylacetate	4-Methoxyphenyl	Ethyl	1,000	98	96
Ethyl 4-chlorobenzoylacetate	4-Chlorophenyl	Ethyl	1,000	95	98
Ethyl 3-thienoylacetate	3-Thienyl	Ethyl	1,000	93	97
Ethyl 2-furoylacetate	2-Furyl	Ethyl	1,000	96	96

Experimental Protocols

Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

- **(R)-DTB-SpiroPAP** ligand
- [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

- Anhydrous ethanol (EtOH)
- Schlenk tube
- Magnetic stirrer
- Hydrogen (H₂) gas line
- Vacuum line

Procedure:[2]

- To a dry 25 mL Schlenk tube under a nitrogen atmosphere, add **(R)-DTB-SpiroPAP** (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).
- Purge the Schlenk tube with hydrogen gas three times.
- Add 6 mL of anhydrous ethanol to the Schlenk tube.
- Stir the mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours.
- After the color change is complete, the catalyst solution is ready for use. For long-term storage, the solvent can be removed under reduced pressure, and the resulting light yellow powder can be stored under an inert atmosphere.[2]

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone.

Materials:

- Ir-**(R)-DTB-SpiroPAP** catalyst solution (prepared as in Protocol 1)
- Acetophenone
- Potassium tert-butoxide (KOtBu)
- Anhydrous ethanol (EtOH)

- Stainless steel autoclave
- Magnetic stirrer

Procedure:[\[1\]](#)

- To a stainless steel autoclave, add a solution of acetophenone (e.g., 2.1 M in anhydrous EtOH).
- Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.
- Under a nitrogen atmosphere, add the freshly prepared Ir-(**R**)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 5,000:1).
- Seal the autoclave and purge with hydrogen gas.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
- Stir the reaction mixture at room temperature for the required time (e.g., 20 min to 4 hours).
- Monitor the reaction progress by TLC or GC.
- Once the reaction is complete, carefully vent the autoclave.
- The reaction mixture can be worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.
- The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Hydrogenation of Ethyl Benzoylacetate

This protocol provides a general procedure for the asymmetric hydrogenation of a β -ketoester.

Materials:

- Ir-(**R**)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)

- Ethyl benzoylacetate
- Potassium tert-butoxide (KOtBu)
- Anhydrous ethanol (EtOH)
- Stainless steel autoclave
- Magnetic stirrer

Procedure:[2]

- To a stainless steel autoclave, add a solution of ethyl benzoylacetate (e.g., 1 M in anhydrous EtOH).
- Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.
- Under a nitrogen atmosphere, add the freshly prepared Ir-(**R**)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 1,000:1).
- Seal the autoclave and purge with hydrogen gas.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
- Stir the reaction mixture at room temperature for the required time (e.g., 25 min to 4 hours).
- Monitor the reaction progress by TLC or GC.
- Upon completion, carefully vent the autoclave.
- Work-up the reaction as described in Protocol 2.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Caption: Experimental workflow for Ir-(**R**)-DTB-SpiroPAP catalyzed asymmetric hydrogenation.

Caption: Proposed catalytic cycle for Ir-SpiroPAP catalyzed ketone hydrogenation.

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References

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